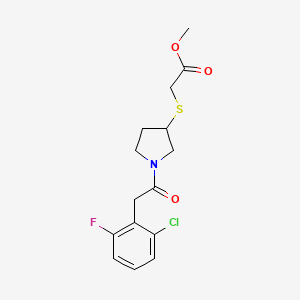

Methyl 2-((1-(2-(2-chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(2-(2-chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine ring substituted with a thioacetate group and a 2-chloro-6-fluorophenylacetyl moiety. The compound’s reactivity and pharmacokinetic properties are influenced by the chloro-fluorophenyl group, which enhances lipophilicity and metabolic stability, and the thioacetate moiety, which may participate in covalent interactions with biological targets .

Properties

IUPAC Name |

methyl 2-[1-[2-(2-chloro-6-fluorophenyl)acetyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFNO3S/c1-21-15(20)9-22-10-5-6-18(8-10)14(19)7-11-12(16)3-2-4-13(11)17/h2-4,10H,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRIFJOHWJNCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((1-(2-(2-chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with potential pharmacological applications. Its structure, featuring a chloro-fluorophenyl moiety, suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

The chemical formula of the compound is , with a molecular weight of approximately 295.78 g/mol. The compound's structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅ClFNO₂S |

| Molecular Weight | 295.78 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white powder |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as a thrombin inhibitor , which could have implications in anticoagulant therapy . The thioacetate functional group may enhance its binding affinity to target proteins, facilitating its pharmacological effects.

Antimicrobial Activity

In studies assessing antimicrobial efficacy, compounds structurally related to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Case Study: Related Compounds

A comparative analysis of similar compounds revealed:

| Compound Name | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| Compound A | 5.64 | 8.33 |

| Compound B | 4.69 | 13.40 |

| Methyl derivative (subject compound) | TBD | TBD |

Research Findings

Recent literature emphasizes the need for further investigation into the biological activities of this compound. Some key findings include:

- Antimicrobial Properties : Related compounds have shown promising antibacterial and antifungal activities, indicating potential therapeutic applications.

- Thrombin Inhibition : The compound's structural features may facilitate thrombin inhibition, suggesting cardiovascular implications.

- Potential for Drug Development : Given its unique structure, there is potential for this compound to serve as a lead candidate in drug discovery efforts targeting various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfur-containing pyrrolidine derivatives. Below is a comparison with structurally or functionally related compounds, focusing on physicochemical properties, synthetic routes, and biological activity.

Table 1: Key Properties of Methyl 2-((1-(2-(2-chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate and Analogues

<sup>*</sup>logP values calculated using Molinspiration software.

Key Differences:

Structural Features: Chloro-fluorophenyl vs. Pyrimidine: Unlike Compound 1, which incorporates a pyrimidine-thietane system, the target compound uses a chloro-fluorophenyl group for aromatic interactions. Thioacetate vs. Thioether Linkers: The thioacetate group in the target compound offers higher polarity compared to the thioether in Compound 1, which may influence solubility and membrane permeability.

Synthetic Complexity :

- The target compound requires a multi-step synthesis involving pyrrolidine functionalization (e.g., acylation and thiolation), while Compound 1 is synthesized via a single-step nucleophilic substitution .

Biological Activity :

- Compound 1 exhibits antiviral activity against influenza A (IC50 = 2.1 µM), attributed to its pyrimidine-thietane core interfering with viral replication. In contrast, the target compound’s activity remains uncharacterized, though its chloro-fluorophenyl group is associated with kinase inhibition in related molecules .

Research Findings and Limitations

- ADMET Predictions : Computational models suggest the target compound has moderate bioavailability (F = 65%) due to its balanced logP (2.8) and molecular weight (<500 g/mol). However, its metabolic stability in human liver microsomes is untested.

- Gaps in Data: No experimental data on the compound’s biological activity or toxicity are available in peer-reviewed literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.